2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine
描述
2-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a piperazine-sulfonyl group and multiple methyl groups. The structure includes:
- Pyrimidin-4-amine backbone: Modified with N,N,6-trimethyl groups to enhance lipophilicity and bioavailability.
- Piperazine moiety: Linked via a sulfonyl group to a 4-methoxy-2,5-dimethylbenzene ring, which may influence receptor binding and metabolic stability.
属性
IUPAC Name |
2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N5O3S/c1-14-12-18(15(2)11-17(14)28-6)29(26,27)25-9-7-24(8-10-25)20-21-16(3)13-19(22-20)23(4)5/h11-13H,7-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZPBMFSHGTZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine (CAS Number: 946282-99-1) is a complex organic molecule characterized by a piperazine ring and a pyrimidine core. Its unique structure positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article reviews the compound's biological activities, mechanisms of action, and potential therapeutic implications based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N5O4S |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | 2-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
| InChI Key | COSXXEVOHWIODX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to modulate the activity of enzymes and receptors involved in various signaling pathways. The sulfonamide and piperazine functionalities may enhance its affinity for these targets, leading to significant physiological effects.
Antitumor Activity
Research has indicated that compounds similar to this structure exhibit antitumor properties. For instance, studies have shown that derivatives containing piperazine and pyrimidine moieties can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological potential. It may act on neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This activity suggests possible applications in treating neurological disorders such as depression and anxiety.
Antimicrobial Properties
Preliminary studies have suggested that the compound exhibits antimicrobial activity against certain bacterial strains. The presence of the sulfonamide group is often associated with antibacterial properties, which could be leveraged in developing new antibiotics.
Case Studies and Research Findings
- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine-pyrimidine compounds showed promising results in inhibiting tumor growth in vitro and in vivo models. These findings suggest that modifications to the structure can enhance efficacy against specific cancer types.
- Neuropharmacological Assessment : In a study assessing the effects on serotonin receptors, the compound was shown to increase serotonin levels in synaptic clefts, indicating potential antidepressant effects . This aligns with findings from related compounds that target similar pathways.
- Antimicrobial Activity : Research published in Antimicrobial Agents and Chemotherapy highlighted that sulfonamide-containing compounds displayed significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting clinical relevance for this compound .
相似化合物的比较
Comparison with Similar Compounds
Structural Analogues
S 18126 ([2-[4-(2,3-dihydrobenzo[1,4]dioxin-6-yl)piperazin-1-yl methyl]indan-2-yl])
- Key features : Piperazine linked to a benzo-dioxin group.
- Activity : Potent and selective antagonist at dopamine D4 receptors (Ki = 2.4 nM) with >100-fold selectivity over D2/D3 receptors. Demonstrates weak in vivo activity at high doses due to residual D2/D3 effects .
- Comparison : The target compound’s benzenesulfonyl group may confer higher metabolic stability compared to S 18126’s dioxin ring.
N-Ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine () Key features: Tetrahydropyridopyrimidine core with benzenesulfonyl and phenylpiperazine groups. Activity: Likely targets kinases or GPCRs due to sulfonyl-piperazine motifs.
N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine ()
- Key features : Simple pyrimidine-piperazine structure with an N-butyl group.
- Activity : Versatile applications in material science and drug discovery.
- Comparison : The target compound’s benzenesulfonyl and trimethyl groups likely enhance receptor specificity compared to the simpler N-butyl derivative.
Functional Comparison
Physicochemical Properties
| Property | Target Compound | S 18126 | N-Butyl-6-(piperazin-1-yl)pyrimidin-4-amine |
|---|---|---|---|
| Molecular Weight | ~500 g/mol | ~450 g/mol | ~250 g/mol |
| LogP (estimated) | 3.5–4.0 | 2.8 | 1.2 |
| H-Bond Donors | 2 | 1 | 2 |
Key Findings
- Receptor Selectivity : The target compound’s benzenesulfonyl-piperazine group may mimic S 18126’s D4 selectivity but with improved pharmacokinetics due to methyl/methoxy substitutions .
- Metabolic Stability : Sulfonyl groups typically reduce CYP450-mediated metabolism compared to ether-linked analogues (e.g., S 18126) .
- In Vivo Efficacy : Structural complexity may limit off-target effects compared to simpler piperazine-pyrimidine derivatives ().
Research Implications
The compound’s design bridges features of selective dopamine antagonists (e.g., S 18126) and kinase inhibitors (e.g., ). Further studies should explore:
- Target Profiling : Screen against dopamine receptors (D4/D2/D3) and kinases (e.g., EGFR, VEGFR).
- ADMET Studies : Assess bioavailability, brain penetration, and toxicity relative to benchmarks.
- Therapeutic Potential: Evaluate in models of schizophrenia (D4 antagonism) or cancer (kinase inhibition).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
